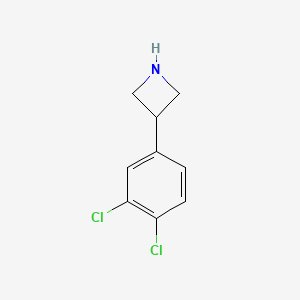
3-Amino-2-(pyrimidin-4-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-2-(pyrimidin-4-yl)propan-1-ol is a heterocyclic organic compound with the molecular formula C7H11N3O This compound features a pyrimidine ring substituted at the 4-position with a 3-amino-2-hydroxypropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(pyrimidin-4-yl)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrimidine derivatives and amino alcohols.
Reaction Conditions: The key steps involve nucleophilic substitution reactions, where the amino group is introduced to the pyrimidine ring. This is often achieved using reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated purification systems.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-2-(pyrimidin-4-yl)propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other oxidizing agents in acidic or basic conditions.
Reduction: LiAlH4, NaBH4 in anhydrous solvents like ether or tetrahydrofuran (THF).
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under thermal conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines or alcohols, and substituted pyrimidine compounds.
Aplicaciones Científicas De Investigación
3-Amino-2-(pyrimidin-4-yl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as an intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals, as well as in material science for the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Amino-2-(pyrimidin-4-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors The compound can act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways
Comparación Con Compuestos Similares
Similar Compounds
3-(Pyridin-2-yl)propan-1-ol: Similar structure but with a pyridine ring instead of a pyrimidine ring.
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide: A related compound with a pyrrolo[2,3-d]pyrimidine core.
2-(Pyridin-2-yl)pyrimidine: Another pyrimidine derivative with different substituents.
Uniqueness
3-Amino-2-(pyrimidin-4-yl)propan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and a hydroxyl group on the propyl chain allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.
Propiedades
Fórmula molecular |
C7H11N3O |
|---|---|
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
3-amino-2-pyrimidin-4-ylpropan-1-ol |
InChI |
InChI=1S/C7H11N3O/c8-3-6(4-11)7-1-2-9-5-10-7/h1-2,5-6,11H,3-4,8H2 |
Clave InChI |
XJHNQXGRGIYIBH-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CN=C1C(CN)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



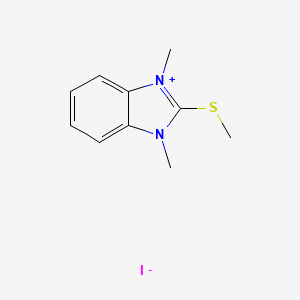
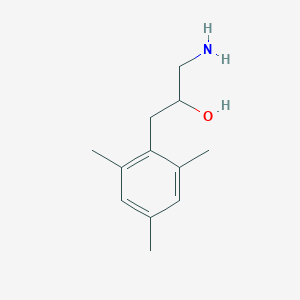

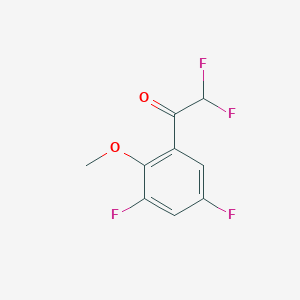
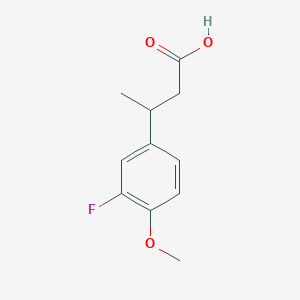
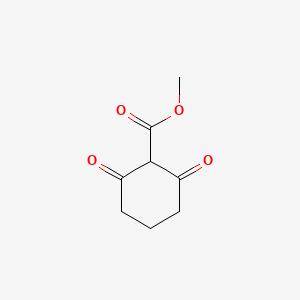



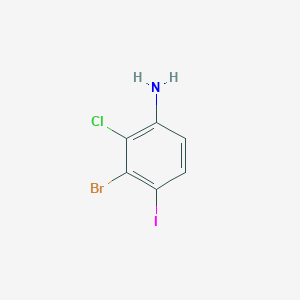
![N-[(1Z,3E)-2-methanesulfonyl-3-[(4-methoxyphenyl)imino]prop-1-en-1-yl]-4-methoxyaniline](/img/structure/B13610266.png)
